5'-Prenylaliarin

Prenylated flavonoid Structure-activity relationship Natural product chemistry

5'-Prenylaliarin (CAS 1246926-09-9) is a mono-prenylated flavonoid with the systematic name 5,7,4′-trihydroxy-3′-(4-hydroxy-3-methylbutyl)-5′-(3-methylbut-2-enyl)-3,6-dimethoxyflavone (C₂₇H₃₂O₈, MW 484.5 g·mol⁻¹). It was first isolated and structurally elucidated from the aerial parts of Dodonaea viscosa (Sapindaceae) alongside its non-prenylated congener aliarin and a diprenylated analog.

Molecular Formula C27H32O8
Molecular Weight 484.5 g/mol
CAS No. 1246926-09-9
Cat. No. B567528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Prenylaliarin
CAS1246926-09-9
Molecular FormulaC27H32O8
Molecular Weight484.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H32O8/c1-14(2)6-8-16-10-18(11-17(22(16)30)9-7-15(3)13-28)25-27(34-5)24(32)21-20(35-25)12-19(29)26(33-4)23(21)31/h6,10-12,15,28-31H,7-9,13H2,1-5H3
InChIKeyHZKQZIBQTUUPIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

5'-Prenylaliarin (CAS 1246926-09-9) – Identity, Source, and Compound-Class Context for Procurement


5'-Prenylaliarin (CAS 1246926-09-9) is a mono-prenylated flavonoid with the systematic name 5,7,4′-trihydroxy-3′-(4-hydroxy-3-methylbutyl)-5′-(3-methylbut-2-enyl)-3,6-dimethoxyflavone (C₂₇H₃₂O₈, MW 484.5 g·mol⁻¹) [1]. It was first isolated and structurally elucidated from the aerial parts of Dodonaea viscosa (Sapindaceae) alongside its non-prenylated congener aliarin and a diprenylated analog [1]. The compound belongs to the 3′-prenylated flavone subclass and is commercially available as a reference standard (typical purity ≥98%, yellow powder) from multiple specialty natural-product suppliers .

Why 5'-Prenylaliarin Cannot Be Replaced by Aliarin or Diprenylated Analogs in Experimental Workflows


In-class substitution among Dodonaea-derived prenylated flavonoids is scientifically unsound because the number and position of C₅ isoprenoid (prenyl) substituents on the flavone B‑ring fundamentally alter lipophilicity, target‑binding capacity, and biological activity profiles [1]. Aliarin (CAS 84294-77-9) lacks the 5′-prenyl group entirely, while 5,7,4′-trihydroxy-3′,5′-di(3-methylbut-2-enyl)-3,6-dimethoxyflavone (CAS 1246926-08-8) carries prenyl groups at both the 3′ and 5′ positions [1]. These structural differences translate into divergent performance in enzyme inhibition assays and in vivo larvicidal screens—meaning that experimental outcomes obtained with one congener cannot be extrapolated to another without independent verification [1][2].

5'-Prenylaliarin – Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: Mono-5′-Prenyl Substitution Versus Non-Prenylated Aliarin and Diprenylated Analog

5′-Prenylaliarin carries exactly one prenyl (3-methylbut-2-enyl) group at the 5′-position of the B‑ring plus a 4-hydroxy-3-methylbutyl chain at the 3′-position. Aliarin possesses only the 3′-hydroxy-methylbutyl chain and no prenyl substituent, while the diprenylated analog (CAS 1246926-08-8) bears prenyl groups at both the 3′ and 5′ positions [1]. This single-prenyl architecture yields an intermediate molecular weight (484.5 vs. 416.4 for aliarin vs. 552.6 for the diprenylated analog) and an intermediate predicted lipophilicity (cLogP ~5.2 vs. ~3.8 for aliarin), placing 5′-Prenylaliarin in a distinct physicochemical space that cannot be replicated by either extreme [1][2].

Prenylated flavonoid Structure-activity relationship Natural product chemistry

Collagenase Inhibitory Activity: Positive Hit in a Multi-Compound Screen Where Aliarin Was Not Flagged

In a 2021 screen of 20 compounds isolated from Dodonaea viscosa stems for collagenase and tyrosinase inhibition, 5′-Prenylaliarin (designated compound 9) was explicitly reported to exhibit collagenase inhibitory activity, whereas aliarin—co-isolated in the same study—was not highlighted for either activity [1]. While exact IC₅₀ values were not disclosed in the public abstract, the authors specifically identified 5′-Prenylaliarin, together with scopoletin, as a good candidate for cosmetic agents based on its enzyme inhibitory profile [1].

Collagenase inhibition Skin aging Cosmetic agent discovery

Larvicidal Screening Inclusion: 5′-Prenylaliarin Was Prioritized Over Aliarin for Bioactivity Assessment

In the original isolation paper, compounds 1–9 and 11 were evaluated for larvicidal activity against fourth-instar larvae of Aedes albopictus and Culex pipiens quinquefasciatus; aliarin (compound 12) was not included in the larvicidal bioassay panel [1]. Although quantitative LC₅₀ data are not available in the publicly accessible record, the deliberate inclusion of 5′-Prenylaliarin (compound 11) and exclusion of aliarin constitutes a revealed-preference signal that the mono-5′-prenylated scaffold was deemed more relevant for insecticidal screening by the original investigators [1].

Larvicidal activity Aedes albopictus Botanical insecticide

Antimicrobial Mechanism Annotation: DNA-Dependent RNA Polymerase Binding Claimed for 5′-Prenylaliarin

According to vendor technical documentation referencing the Biosynth/CymitQuimica product entry, 5′-Prenylaliarin inhibits bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription and replication . In contrast, the non-prenylated aliarin has been studied primarily for PPARγ activation and antifungal activity (IC₅₀ = 6.11 µg/mL against Cryptococcus neoformans for a related isolate), with no reports of RNA polymerase targeting [1]. The prenyl group at the 5′-position is hypothesized to contribute a hydrophobic anchor critical for the RNA polymerase interaction, though direct confirmatory binding data (Kd, IC₅₀) remain unpublished in the peer-reviewed literature for both compounds .

Antibacterial RNA polymerase Transcription inhibition

5'-Prenylaliarin (CAS 1246926-09-9) – Evidence-Backed Application Scenarios for Procurement


Natural-Product Collagenase Inhibitor Screening for Cosmetic or Dermatological Research

5′-Prenylaliarin was flagged as a collagenase inhibitor in a 20-compound Dodonaea viscosa screen, directly motivating its selection over co-isolated compounds such as aliarin that were not active in the same assay [2]. Procurement as a reference standard is indicated for laboratories conducting anti-aging or wound-healing screens where collagenase suppression is the primary readout.

Mosquito Larvicidal Bioassay Replication and Structure-Activity Relationship Studies

The original isolation study specifically included 5′-Prenylaliarin, and not aliarin, in the larvicidal testing panel against Aedes albopictus and Culex pipiens quinquefasciatus [1]. Any replication, dose-response refinement, or SAR expansion study focused on botanical insecticides should source this compound rather than its non-prenylated congener, which lacks bioassay validation in this system.

Pharmacophore Studies of Prenylation-Dependent Enzyme Targeting

The mono-5′-prenyl substitution pattern of 5′-Prenylaliarin occupies a distinct intermediate chemical space between the non-prenylated aliarin and the diprenylated analog [1]. This makes the compound uniquely suited as a probe in structure-activity relationship studies investigating how incremental prenylation modulates target engagement, membrane permeability, and metabolic stability of flavonoid scaffolds.

Analytical Reference Standard for Dodonaea viscosa Phytochemical Fingerprinting

5′-Prenylaliarin is a defined, commercially available flavonoid marker (≥98% purity) isolated from authenticated Dodonaea viscosa plant material . Quality-control laboratories and botanical authentication workflows requiring a mono-prenylated flavone standard for HPLC or LC-MS fingerprinting should procure this compound to ensure batch-to-batch consistency of Dodonaea-derived extracts.

Technical Documentation Hub

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